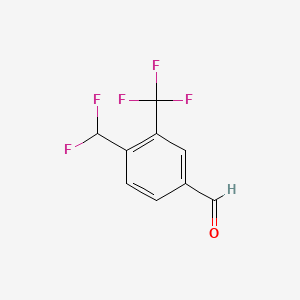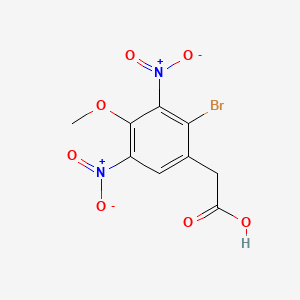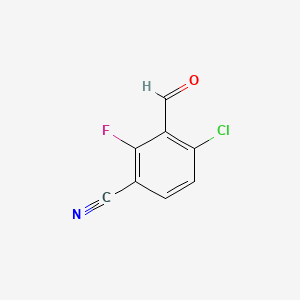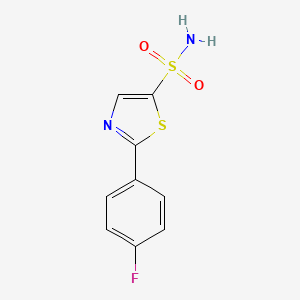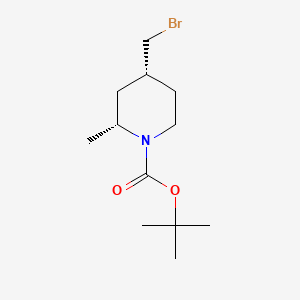![molecular formula C11H16FNO4S2 B13471447 tert-butyl N-{2-[5-(fluorosulfonyl)thiophen-2-yl]ethyl}carbamate](/img/structure/B13471447.png)
tert-butyl N-{2-[5-(fluorosulfonyl)thiophen-2-yl]ethyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-{2-[5-(fluorosulfonyl)thiophen-2-yl]ethyl}carbamate is an organic compound that features a tert-butyl carbamate group attached to a thiophene ring substituted with a fluorosulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{2-[5-(fluorosulfonyl)thiophen-2-yl]ethyl}carbamate typically involves multiple steps, including the formation of the thiophene ring, introduction of the fluorosulfonyl group, and attachment of the tert-butyl carbamate group. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the carbon-carbon bonds . The reaction conditions often include the use of a palladium catalyst, a base such as cesium carbonate, and a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-{2-[5-(fluorosulfonyl)thiophen-2-yl]ethyl}carbamate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The fluorosulfonyl group can be reduced to a sulfonamide or a thiol.
Substitution: The fluorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the fluorosulfonyl group can produce sulfonamides or thiols.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl N-{2-[5-(fluorosulfonyl)thiophen-2-yl]ethyl}carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological targets. Its fluorosulfonyl group can act as a reactive handle for bioconjugation, enabling the attachment of the compound to biomolecules for imaging or therapeutic purposes.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its ability to undergo various chemical transformations allows for the modification of its structure to enhance its pharmacological properties, such as bioavailability and target specificity.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique chemical structure makes it suitable for incorporation into polymers or other materials to impart desired characteristics.
Mécanisme D'action
The mechanism of action of tert-butyl N-{2-[5-(fluorosulfonyl)thiophen-2-yl]ethyl}carbamate involves its interaction with molecular targets through its functional groups. The fluorosulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modification of their activity. The thiophene ring can participate in π-π interactions with aromatic residues, further influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
tert-Butyl N-{2-[5-(fluorosulfonyl)thiophen-2-yl]ethyl}carbamate is unique due to the presence of both a fluorosulfonyl group and a thiophene ring. This combination of functional groups imparts distinct chemical reactivity and binding properties, making it valuable for various applications in research and industry. Compared to similar compounds, it offers a broader range of chemical transformations and interactions with biological targets.
Propriétés
Formule moléculaire |
C11H16FNO4S2 |
|---|---|
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
tert-butyl N-[2-(5-fluorosulfonylthiophen-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C11H16FNO4S2/c1-11(2,3)17-10(14)13-7-6-8-4-5-9(18-8)19(12,15)16/h4-5H,6-7H2,1-3H3,(H,13,14) |
Clé InChI |
IGCPXELEHLMMKN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCC1=CC=C(S1)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(4-bromo-1H-pyrazol-1-yl)ethyl]dimethylamine dihydrochloride](/img/structure/B13471367.png)
![3-Aminofuro[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13471379.png)
![tert-butyl N-{[(3R)-1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate](/img/structure/B13471387.png)
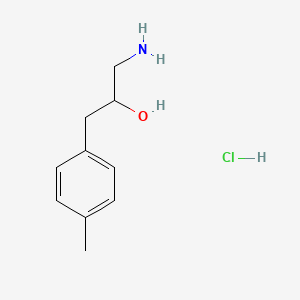

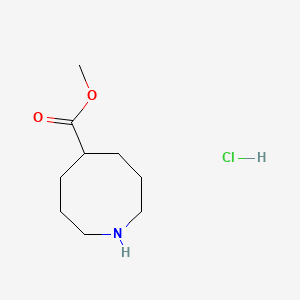
amine hydrochloride](/img/structure/B13471411.png)
![Sodium 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate](/img/structure/B13471415.png)
